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Compound of Interest

4-Chloro-5-methyl-isoxazol-3-
Compound Name:
ylamine

Cat. No.: B2484833

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloro-5-methyl-isoxazol-3-ylamine is a critical heterocyclic building block in modern
medicinal chemistry, often serving as a key intermediate in the synthesis of active
pharmaceutical ingredients (APIs).[1][2] Its purity, identity, and stability are paramount to
ensuring the quality and safety of downstream products. This guide provides a suite of robust
analytical methods for the comprehensive characterization of this compound. We move beyond
simple procedural lists to explain the underlying scientific rationale for each methodological
choice, empowering researchers to not only replicate these protocols but also to adapt and
troubleshoot them effectively. The methods detailed herein—spanning chromatography and
spectroscopy—form a self-validating system for unambiguous structural confirmation and
precise purity assessment.

Compound Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is essential for effective method
development. 4-Chloro-5-methyl-isoxazol-3-ylamine is a substituted isoxazole, a class of
aromatic heterocycles known for their diverse biological activities.[3][4]
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Property Value Source(s)

) 4-Chloro-5-methyl-isoxazol-3-
Chemical Name ] [5]
ylamine

5-Amino-4-chloro-3-
Synonyms ) [6]
methylisoxazole

CAS Number 5819-39-6 [51[7]
Molecular Formula CaHsCIN20 [8]
Molecular Weight 132.55 g/mol [8]
Appearance Off-white to light yellow solid [6][8]

Analytical Strategy Overview

Our characterization strategy is multi-faceted, employing orthogonal techniques to build a
complete and verifiable profile of the compound. The workflow ensures both structural integrity
and purity are assessed.
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Figure 1: High-level workflow for the comprehensive characterization of 4-Chloro-5-methyl-

isoxazol-3-ylamine.

Chromatographic Methods for Purity and Identity
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Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical
intermediates. We employ High-Performance Liquid Chromatography (HPLC) with UV
detection for quantification and couple it with Mass Spectrometry (MS) for definitive mass
confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates the target compound from impurities based on differential
partitioning between a stationary phase (C18 column) and a mobile phase. UV detection
provides a quantitative measure of the compound's concentration. A gradient elution is chosen
to ensure separation of potential impurities with varying polarities.

Experimental Protocol:
e Solvent Preparation:

o Mobile Phase A (MPA): 0.1% Formic Acid in Water. Use HPLC-grade water and formic
acid. Degas for 15 minutes.

o Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Use HPLC-grade acetonitrile and
formic acid. Degas for 15 minutes.

e Standard Preparation:

o Accurately weigh ~10 mg of 4-Chloro-5-methyl-isoxazol-3-ylamine reference standard
into a 100 mL volumetric flask.

o Dissolve and dilute to volume with a 50:50 mixture of MPA:MPB to create a stock solution
of ~100 pg/mL.

o Prepare working standards by serial dilution as needed (e.g., 1-50 pg/mL for linearity).
o Sample Preparation:

o Prepare test samples at a target concentration of 100 pg/mL in the same diluent as the
standard.

o Filter all solutions through a 0.45 um PTFE syringe filter before injection.[9]
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¢ Instrumental Parameters:

o The following parameters provide a robust starting point and should be validated
according to ICH Q2(R1) guidelines.

Parameter Recommended Setting Rationale
Provides excellent retention
Column C18,250 x 4.6 mm, 5 um and resolution for small polar
molecules.
] Formic acid provides good
_ A: 0.1% FA in H20; B: 0.1% FA _
Mobile Phase ) peak shape and is MS-
in ACN )
compatible.
A gradient ensures elution of a
Gradient See Table Below wide range of potential
impurities.
] Standard flow rate for a 4.6
Flow Rate 1.0 mL/min
mm ID column.
Ensures reproducible retention
Column Temp. 30°C ) ) ] )
times by controlling viscosity.
o A typical volume for analytical
Injection Vol. 10 pL
HPLC.
A common wavelength for
aromatic and conjugated
UV Detection 254 nm systems. A full UV scan should
be run initially to determine the
absorbance maximum.
Sufficient to elute the main
Run Time 20 minutes peak and any late-eluting

impurities.

HPLC Gradient Program:
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Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

10.0 5 95

15.0 5 95

15.1 95 5

20.0 95 5

Expected Results: A sharp, symmetrical peak for the main compound. Purity is calculated
based on the area percent of the main peak relative to the total area of all peaks. A certificate
of analysis for a similar compound showed a purity of 99.83% by LCMS, indicating high purity

is achievable.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method provides definitive molecular weight confirmation. The LC separates the
components as described above, and the eluent is directed into a mass spectrometer.
Electrospray lonization (ESI) is an effective soft-ionization technique for this class of molecule,
minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol:

e LC System: Use the same HPLC method as described in Section 3.1. The use of a volatile
buffer like formic acid is critical for MS compatibility.

e MS System Configuration:
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Parameter Recommended Setting Rationale

The amine group is readily
lonization Mode ESI, Positive protonated to form a positive
ion [M+H]*.

Covers the molecular weight of
Mass Range 50 - 500 m/z the analyte and expected
fragments/impurities.

Capillary Voltage 3.5kVv Optimal for efficient ionization.

Facilitates desolvation of the

Gas Temp. 325 °C
ESI droplets.

] Assists in desolvation and ion
Gas Flow 10 L/min
transport.

Expected Results: The primary ion observed should correspond to the protonated molecule
[M+H]*.

e Calculated Mass: C4HsCIN20 = 132.01

o Expected [M+H]*: 133.02 m/z The characteristic isotopic pattern of chlorine (3>CI/3’Cl ratio of
~3:1) should be observed in the mass spectrum, with a peak at ~135.02 m/z for the 37Cl
isotope. This provides an additional layer of confirmation. Mass spectral data is a common
characterization method for newly synthesized isoxazoles.[10][11]
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Figure 2: Detailed workflow for HPLC-UV and LC-MS analysis.

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the
definitive evidence of the compound's covalent structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the chemical environment of *H and 3C nuclei. The
chemical shifts, splitting patterns, and integrations provide a detailed map of the molecule's
atomic connectivity, confirming the identity and substitution pattern of the isoxazole ring.

Experimental Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

o Rationale: DMSO-ds is an excellent solvent for many polar organic compounds. The
amine protons (-NHz) are often visible as a broad singlet in this solvent and can be
exchanged with D20 for confirmation.

e Acquisition:
o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher spectrometer.

o Include standard experiments like DEPT-135 to differentiate between CH, CHz, and CHs
carbons.

Expected Spectral Data: The structure of 4-Chloro-5-methyl-isoxazol-3-ylamine suggests the
following signals. Published data for similar isoxazole structures support these assignments.
[10][11][12]

'H NMR (400 MHz, DMSO-ds):

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b2484833?utm_src=pdf-body
https://www.researchgate.net/publication/381845213_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity
https://www.mdpi.com/1420-3049/29/11/2510
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-some-novel-isoxazoles-via-chalcone-intermediates.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2484833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3, ppm)
Amine protons,
often broad due
~6.5-7.0 Broad Singlet 2H -NH:z to quadrupole
effects and
exchange.
Methyl group
~22-24 Singlet 3H -CHs attached to the

isoxazole ring.

13C NMR (100 MHz, DMSO-ds):

Chemical Shift (6, ppm) Assignment

Rationale

~160 - 170 C3 (-C-NH2)

Carbon attached to the
electronegative nitrogen of the
amine and ring

oxygen/nitrogen.

~155 - 165 C5 (-C-CHs)

Carbon attached to the methyl
group and ring

oxygen/nitrogen.

~100 - 110 C4 (-C-Cl)

Carbon bearing the chlorine
atom, typically shifted upfield

relative to other sp2 carbons.

~10-15 -CHs

Aliphatic methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:
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o Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples.
Place a small amount of the powder directly on the ATR crystal.

o Rationale: ATR is a rapid, non-destructive technique that requires minimal sample
preparation.

e Acquisition: Scan the sample from 4000 to 400 cm~1.

Expected Characteristic Absorption Bands: Analysis of related isoxazole and chloro-aromatic
structures in the literature provides a basis for these assignments.[10][13][14]

Wavenumber (cm~?) Vibration Type Functional Group
3450 - 3250 N-H Stretch Primary Amine (-NHz2)
3000 - 2850 C-H Stretch Methyl (-CHs)

1650 - 1580 C=N Stretch Isoxazole Ring

1550 - 1450 C=C Stretch Isoxazole Ring

1450 - 1350 N-O Stretch Isoxazole Ring

850 - 750 C-ClI Stretch Chloro-aromatic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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